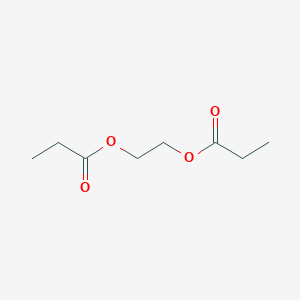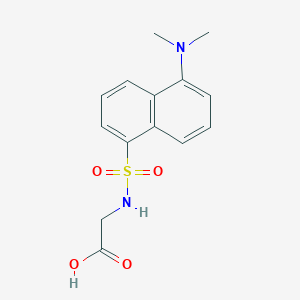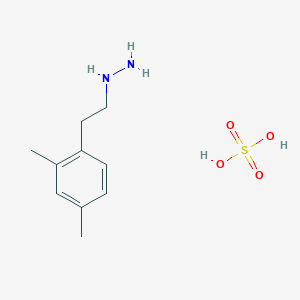
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16N2O4S. This compound is commonly referred to as DMPS and is used in various fields of research due to its unique chemical properties.
Mecanismo De Acción
DMPS works by binding to heavy metals in the body and forming stable complexes that are excreted through urine. It has a high affinity for mercury and can effectively remove it from the body. DMPS also has antioxidant properties and can protect the body from oxidative stress caused by heavy metal toxicity.
Efectos Bioquímicos Y Fisiológicos
DMPS has been shown to have various biochemical and physiological effects on the body. It can increase the levels of glutathione, which is an important antioxidant in the body. DMPS can also increase the excretion of heavy metals from the body, which can improve overall health and reduce the risk of heavy metal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPS has several advantages for use in laboratory experiments. It is a highly effective chelating agent and reducing agent, making it useful in a wide range of experiments. DMPS is also relatively inexpensive and readily available, making it a popular choice for many researchers. However, DMPS has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research with DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other types of heavy metal poisoning, such as lead and cadmium. Additionally, research could focus on the use of DMPS in the prevention and treatment of oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of DMPS is a complex process that involves the reaction of hydrazine hydrate with 2,4-dimethylphenethyl chloride. The reaction takes place in the presence of sulfuric acid and produces DMPS as a white crystalline powder. The purity and yield of the product can be improved by recrystallization and purification methods.
Aplicaciones Científicas De Investigación
DMPS has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It is commonly used as a reducing agent in organic synthesis reactions and as a chelating agent in metal ion analysis. DMPS has also been used in the treatment of heavy metal poisoning and as a diagnostic agent for the detection of mercury and other heavy metals in the body.
Propiedades
Número CAS |
154-99-4 |
|---|---|
Nombre del producto |
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) |
Fórmula molecular |
C10H18N2O4S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Otros números CAS |
154-99-4 |
Sinónimos |
LON-41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
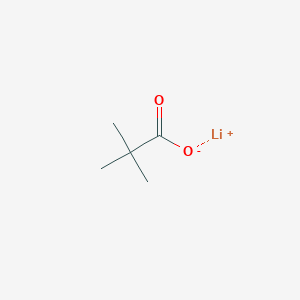
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
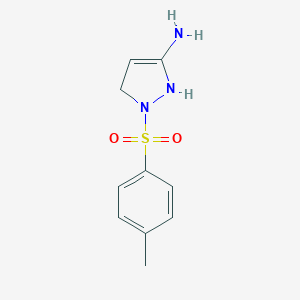



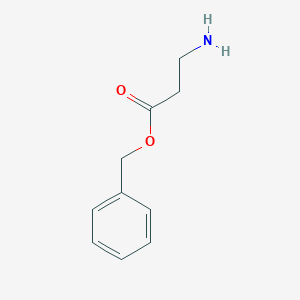
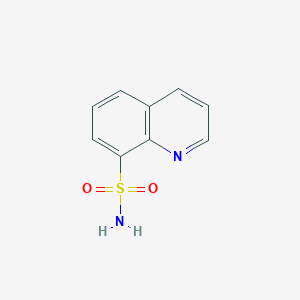
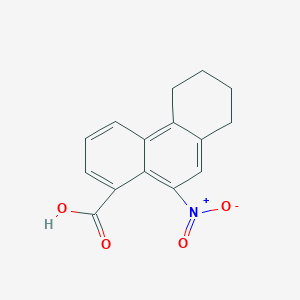
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
